Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-
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Overview
Description
Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]- involves multiple steps, each requiring specific reagents and conditions:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Dichloroethenyl Group: The dichloroethenyl group can be added through a halogenation reaction, where an alkene reacts with chlorine.
Incorporation of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions, where an alkyl halide reacts with a nucleophile.
Attachment of the Aryl Diazenyl Group: The aryl diazenyl group can be synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid, followed by coupling with an aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions can occur, where the compound reacts with reducing agents to form different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Addition Reagents: Common reagents for addition reactions include hydrogen gas, halogens, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, substitution may yield halogenated compounds, and addition may yield saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may have potential as a biochemical probe to study enzyme activity and protein interactions. Its functional groups can interact with biological molecules in specific ways, providing insights into cellular processes.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests that it could interact with biological targets in a specific manner, potentially leading to the development of new drugs.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclopropane ring, carboxamide group, dichloroethenyl group, dimethyl groups, and aryl diazenyl group each contribute to its overall activity. These functional groups can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenyl-: This compound is similar but lacks the aryl diazenyl group.
Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-methylphenyl]-: This compound is similar but has a different substitution pattern on the aryl group.
Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methylphenyl]-: This compound is similar but lacks the diazenyl group.
Uniqueness
The uniqueness of Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]- lies in its combination of functional groups
Properties
CAS No. |
1321802-62-3 |
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Molecular Formula |
C22H23Cl2N3O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3O/c1-13-7-5-6-8-17(13)26-27-18-10-9-15(11-14(18)2)25-21(28)20-16(12-19(23)24)22(20,3)4/h5-12,16,20H,1-4H3,(H,25,28) |
InChI Key |
RMCWHDHXBHEBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
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